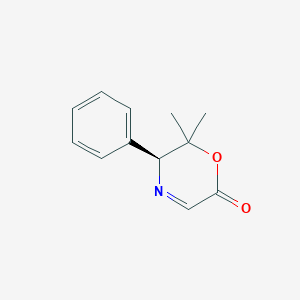

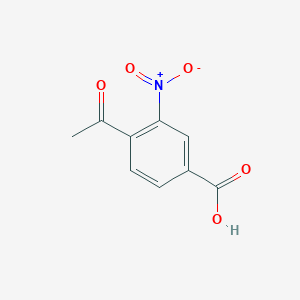

4-乙酰-2,3,4,5-四氢-1H-1,4-苯并二氮杂卓

描述

科学研究应用

Anticancer Activity

The derivatives of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine have been studied for their anticancer properties . Research indicates that introducing an alkyl or aralkyl and a sulfonyl group to the core structure can enhance antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . These compounds inhibit cell proliferation in a dose-dependent manner, suggesting potential for development as anticancer agents.

Molecular Docking and Dynamics

In the realm of molecular docking and dynamics , these compounds have been utilized to understand their binding orientations within the active sites of target proteins. Molecular dynamics simulations help evaluate the binding stabilities between the synthesized compounds and their receptors, which is crucial for drug design .

Anti-Tumor Pharmacology

Chiral molecules with a 4,5-dihydro-1H-[1,2,4]-triazoline core, which can be structurally related to 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, have been synthesized and shown to possess anti-tumor activity . These compounds, particularly when featuring a β-ᴅ-glucopyranoside appendage, have demonstrated high potency against leukemia and other cancer cell lines .

Antimicrobial Properties

Some derivatives have shown antimicrobial properties , exhibiting antibacterial effects against reference Gram-positive bacteria . This suggests potential applications in developing new antibacterial agents.

Selectivity Against Cancer Cell Lines

The selectivity of these compounds against cancer cell lines is another area of interest. Studies have shown that most synthesized derivatives have proper selectivity, which is important for reducing side effects and increasing the efficacy of cancer treatments .

Design and Synthesis of Novel Derivatives

The design and synthesis of novel derivatives of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine are ongoing. Researchers are exploring various substitutions to the core structure to enhance biological activities and develop new pharmacological profiles .

属性

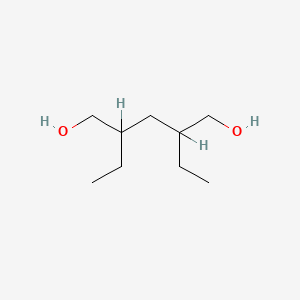

IUPAC Name |

1-(1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9(14)13-7-6-12-11-5-3-2-4-10(11)8-13/h2-5,12H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBURCRAYKPWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70465743 | |

| Record name | 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

CAS RN |

57756-36-2 | |

| Record name | 1-(1,2,3,5-Tetrahydro-4H-1,4-benzodiazepin-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57756-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70465743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the common applications of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine as a chemical intermediate?

A1: 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine serves as a crucial building block in synthesizing various pharmacologically active compounds. Some key applications include:

- 5-HT2c receptor agonists: These agonists have shown potential in treating obesity. []

- Dopamine D3 receptor ligands: These ligands play a role in modulating dopaminergic neurotransmission. []

- Inhibitors of phenylethanolamine N-methyltransferase: This enzyme is involved in the biosynthesis of epinephrine, and its inhibitors have implications for cardiovascular diseases. []

- Inhibitors of Farnesyl transferase: This enzyme is involved in post-translational modification of proteins, and its inhibitors have potential in cancer therapy. []

Q2: Can you describe the structural characteristics of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine?

A2: 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, as its name suggests, is a benzodiazepine derivative. Key structural features include:

- Seven-membered ring: This ring adopts a chair conformation, with the C=O group oriented away from the benzene ring. []

- Hydrogen bond interactions: The molecule exhibits both N—H⋯O and O—H⋯O hydrogen bonds in its crystal structure. []

Q3: How is 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically synthesized?

A3: A practical synthesis route for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves a multi-step process:

- Formation of benzodiazepinedione: This is achieved by reacting isatoic anhydride with glycine or glycine ethyl ester hydrochloride at high temperatures. []

- Reduction: The benzodiazepinedione is then reduced using lithium aluminum hydride (LAH) in tetrahydrofuran (THF), yielding 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. []

- Acylation: Finally, the 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine undergoes monoacylation with acetic anhydride in the presence of triethylamine to produce the final compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,4R,5S)-2-Benzyl-4-[tert-butyl(dimethyl)silyl]oxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B1338998.png)